molecular formula C8H14ClNO2 B1459672 Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride CAS No. 1987680-47-6

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride

Cat. No.: B1459672
CAS No.: 1987680-47-6
M. Wt: 191.65 g/mol
InChI Key: ZGEXEHLFCGUQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of cyclohexene, featuring an amino group and a methyl ester group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride typically involves the esterification of 6-aminocyclohex-3-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminocyclohex-3-ene-1-carboxylate
  • Cyclohex-3-ene-1-carboxylic acid
  • 6-Aminocyclohex-3-ene-1-carboxylic acid

Uniqueness

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in aqueous solutions, making it more versatile for various applications .

Properties

IUPAC Name

methyl 6-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-3,6-7H,4-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXEHLFCGUQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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